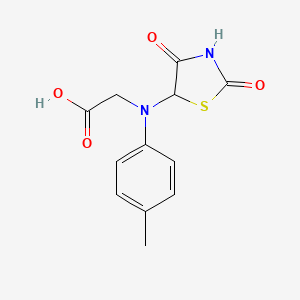

N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine

Description

Properties

IUPAC Name |

2-(N-(2,4-dioxo-1,3-thiazolidin-5-yl)-4-methylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-7-2-4-8(5-3-7)14(6-9(15)16)11-10(17)13-12(18)19-11/h2-5,11H,6H2,1H3,(H,15,16)(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHNVKMHIPKMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine typically involves the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiourea derivative with an α-halo acid under basic conditions. This reaction forms the core thiazolidine structure.

Introduction of the Glycine Moiety: The glycine moiety can be introduced through a nucleophilic substitution reaction, where the thiazolidine derivative reacts with a glycine ester in the presence of a suitable base.

Attachment of the 4-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, bases like sodium hydroxide, and solvents such as dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiazolidine ring and the glycine moiety play crucial roles in binding to the active sites of enzymes, while the 4-methylphenyl group enhances the compound’s specificity and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s structural uniqueness lies in its thiazolidinone core. Comparisons with related compounds (from , and 4) reveal distinct differences in heterocyclic systems and substituent effects:

Spectroscopic and Physical Properties

- IR Spectroscopy: The target compound’s thiazolidinone C=O stretches (~1700–1750 cm⁻¹) would differ from naphthoquinone derivatives (C=O ~1650–1680 cm⁻¹) due to conjugation effects .

- NMR: The 4-methylphenyl group’s aromatic protons (δ ~7.0–7.5 ppm in DMSO-d6) are comparable across compounds . However, the thiazolidinone’s NH and glycine protons (δ ~3–5 ppm) would exhibit distinct splitting patterns.

- Melting Points: Thiazolidinones generally have higher melting points (>200°C) than imidazole derivatives (~150–180°C) due to stronger hydrogen bonding .

Crystal Packing and Intermolecular Interactions

- Thiazolidinone vs. Imidazole Derivatives: The target compound’s glycine moiety (-COOH, -NH-) could form robust hydrogen-bonding networks, unlike imidazole-imines (), which rely on weaker C–H⋯N and π–π interactions .

- Ester vs. Free Acid : The pyrazolone glycinate methyl ester () lacks the carboxylic acid group, reducing its solubility in polar solvents compared to the target compound .

Key Research Findings and Trends

Role of Weak Interactions: highlights that even weak C–H⋯X bonds can stabilize crystal packing in imidazole derivatives, suggesting the target compound’s glycine and thiazolidinone groups may enable stronger interactions .

Spectral Differentiation: The thiazolidinone’s carbonyl peaks in IR and NMR are diagnostic markers for distinguishing it from naphthoquinone or pyrazolone analogs .

Solubility Trends : Glycine’s carboxylic acid group likely improves aqueous solubility compared to methyl esters () or lipophilic benzamide derivatives () .

Biological Activity

N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazolidinone ring, which is known for its diverse biological activities. The chemical formula is CHNOS, with a molecular weight of 274.30 g/mol. The structure includes a 4-methylphenyl group and a dioxo thiazolidin moiety, which contribute to its pharmacological properties.

1. Antidiabetic Activity

Recent studies have highlighted the compound's potential in managing diabetes through the inhibition of key enzymes involved in carbohydrate metabolism:

- α-Amylase Inhibition : The compound exhibits significant inhibition of α-amylase, an enzyme that breaks down carbohydrates into sugars. In vitro studies reported IC values ranging from 18.42 μM to 55.43 μM, demonstrating its potency compared to standard drugs like acarbose .

- α-Glucosidase Inhibition : Similarly, it shows promising inhibition of α-glucosidase with IC values between 17.21 μM and 51.28 μM. This dual action suggests its potential as an effective antidiabetic agent by delaying glucose absorption .

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro assays demonstrated that it effectively scavenges free radicals, thereby reducing oxidative damage in cellular models .

3. Anticancer Potential

The thiazolidinone derivatives have also been investigated for anticancer properties:

- Cell Viability Assays : Various derivatives have shown cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis in breast and colon cancer cells through the activation of caspase pathways .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The incorporation of different substituents on the thiazolidinone ring can further enhance its biological activity.

| Compound Derivative | Activity | IC Values (μM) |

|---|---|---|

| This compound | α-Amylase Inhibition | 18.42 - 55.43 |

| This compound | α-Glucosidase Inhibition | 17.21 - 51.28 |

Study on Antidiabetic Effects

A study conducted on genetically modified Drosophila melanogaster showed that administration of the compound led to significant reductions in blood glucose levels compared to control groups . This suggests that the compound not only inhibits enzyme activity but may also influence metabolic pathways related to glucose homeostasis.

Antioxidant Mechanism Investigation

In another study focusing on oxidative stress reduction, it was found that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) in cultured cells . This indicates a protective mechanism against oxidative damage.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine, and how are they addressed?

- The synthesis involves constructing the thiazolidinone ring (2,4-dioxo-1,3-thiazolidin-5-yl) and coupling it with the N-(4-methylphenyl)glycine moiety. A common approach includes:

- Cyclization of thiourea derivatives with α-keto esters to form the thiazolidinone core .

- Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to link the glycine derivative to the aromatic sulfonamide group .

- Challenges include regioselectivity in thiazolidinone formation and avoiding racemization during glycine coupling. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature control (0–5°C for coupling steps) improves yields .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazolidinone ring (e.g., δ ~3.5–4.0 ppm for C5-H in thiazolidinone) and aromatic substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the labile sulfonamide and glycine linkages .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks, often using SHELXL for refinement .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases, given structural similarities to known sulfonamide-based inhibitors .

- Antimicrobial Susceptibility Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Example Contradiction : High in vitro potency but poor in vivo efficacy.

- Methodology :

- Pharmacokinetic Studies : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance .

- Solubility Optimization : Use co-solvents (PEG 400) or salt formation to enhance aqueous solubility, which may improve in vivo performance .

- Target Engagement Validation : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm direct target binding .

Q. What computational strategies are effective for elucidating its mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PPARγ (peroxisome proliferator-activated receptor gamma), leveraging the thiazolidinone scaffold’s known affinity .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify critical binding residues .

- QSAR Modeling : Develop quantitative structure-activity relationships to prioritize derivatives with optimized logP and polar surface area .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining stereochemical integrity?

- DoE (Design of Experiments) : Apply response surface methodology to variables like temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent ratios .

- Continuous Flow Chemistry : Implement microreactors for thiazolidinone cyclization steps to enhance reproducibility and reduce side reactions .

- Chiral HPLC : Monitor enantiomeric excess during glycine coupling steps, using cellulose-based columns (e.g., Chiralpak IB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.